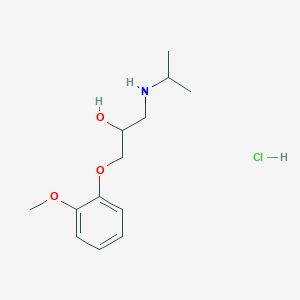
Moprolol hydrochloride
描述
Moprolol hydrochloride is a beta-adrenergic blocking agent, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. Beta-blockers like this compound work by blocking the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.
作用机制
Target of Action
Metoprolol hydrochloride primarily targets the beta-1-adrenergic receptors located in cardiac cells . These receptors play a crucial role in regulating heart rate and contractility. Metoprolol is a selective beta-1 blocker, meaning it predominantly affects these receptors and has a negligible effect on beta-2 receptors .
Mode of Action
Metoprolol interacts with its targets by acting as an antagonist for the beta-1-adrenergic receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters like adrenaline and noradrenaline . This inhibition leads to a decrease in cardiac output due to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .
Biochemical Pathways
The primary biochemical pathway affected by metoprolol is the adrenergic signaling pathway in cardiac cells . By blocking the beta-1-adrenergic receptors, metoprolol inhibits the effects of adrenaline and noradrenaline, leading to decreased heart rate and contractility . This results in reduced cardiac workload and oxygen demand, which can be beneficial in conditions like hypertension and angina .
Result of Action
The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and contractility . This leads to a decrease in cardiac output and myocardial oxygen demand . In the case of arrhythmias, metoprolol produces its effect by reducing the slope of the pacemaker potential, which slows the rate of spontaneous phase 4 depolarization, and thus, the heart rate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Additionally, factors such as the study site, rates of drug use, types of animals, seasonal illnesses, agricultural practices, demography, weather patterns, prescription habits, and several chemically-based mechanisms of drugs’ environmental deterioration can affect the various types and concentrations of pharmaceuticals in the environment .
生化分析
Biochemical Properties
Moprolol hydrochloride plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of heart rate, contractility, and vascular tone. This compound specifically binds to the beta-1 adrenergic receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure .
Cellular Effects
This compound affects various types of cells, particularly cardiac cells. By blocking beta-1 adrenergic receptors, it reduces the influx of calcium ions into the cells, leading to decreased cardiac contractility and heart rate. This action also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of beta-1 receptors can lead to reduced cyclic AMP (cAMP) levels, which in turn affects the activity of protein kinase A (PKA) and other downstream signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to beta-1 adrenergic receptors. This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the associated G protein signaling pathways. The blockade of beta-1 receptors results in decreased production of cAMP, reduced activation of PKA, and subsequent inhibition of calcium ion channels. This leads to a decrease in cardiac contractility and heart rate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged reduction in heart rate and blood pressure. In vitro studies have demonstrated that the compound maintains its efficacy over extended periods, while in vivo studies have shown consistent cardiovascular effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause bradycardia, hypotension, and other toxic effects. Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathways involve O-demethylation, alpha-hydroxylation, and N-dealkylation. These reactions result in the formation of various metabolites, which are then excreted via the kidneys. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, leading to variations in drug clearance and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound crosses the blood-brain barrier and is distributed to various tissues, including the heart, liver, and kidneys. It binds to plasma proteins, which affects its bioavailability and distribution. The transport and distribution of this compound are influenced by factors such as pH, ionization state, and the presence of transport proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity is closely associated with the plasma membrane, where beta-1 adrenergic receptors are predominantly located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Moprolol hydrochloride typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Moprolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially involving the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various metabolites that can be further analyzed for their pharmacological activity and toxicity.
科学研究应用
Moprolol hydrochloride is extensively used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its therapeutic potential in treating various cardiovascular conditions.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control processes.
相似化合物的比较
Similar Compounds
Metoprolol: Another beta-1 selective blocker with similar therapeutic uses.
Atenolol: A beta-blocker with a longer half-life and different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker used for a wider range of conditions.
Uniqueness
Moprolol hydrochloride is unique in its specific selectivity for beta-1 adrenergic receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity makes it particularly useful for patients with respiratory conditions who may be adversely affected by non-selective beta-blockers.
属性
IUPAC Name |
1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZSJIWQWVVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5741-22-0 (Parent) | |
| Record name | Moprolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50949814 | |
| Record name | 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27058-84-0 | |
| Record name | 2-Propanol, 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moprolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-hydroxy-3-(2-methoxyphenoxy)propyl]isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOPROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42WT1PR63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


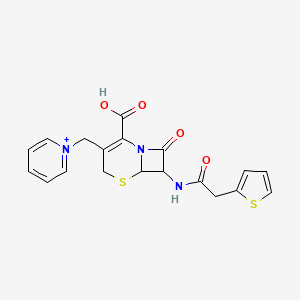
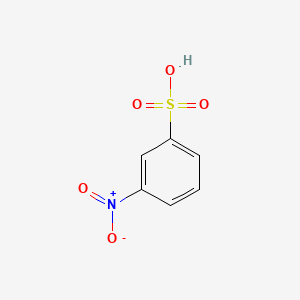

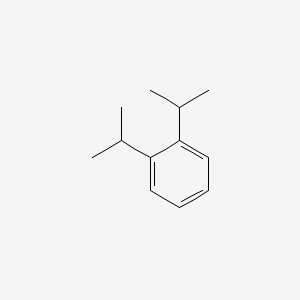
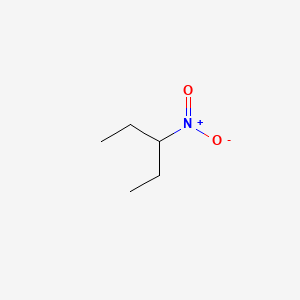

![3,5,5,9-tetramethyl-2,4a,5,6,7,8-hexahydro-1H-benzo[7]annulene](/img/structure/B1214303.png)

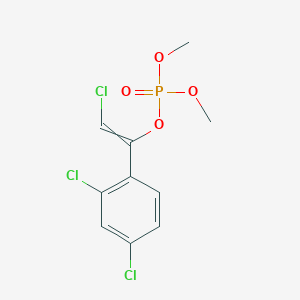
![6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1214306.png)
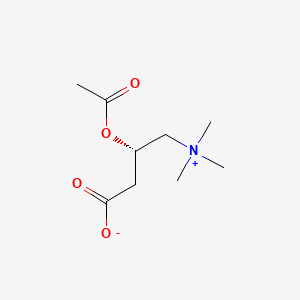
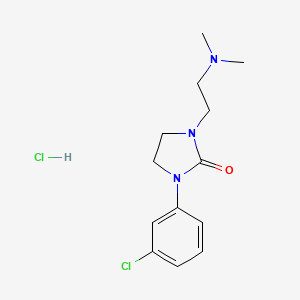
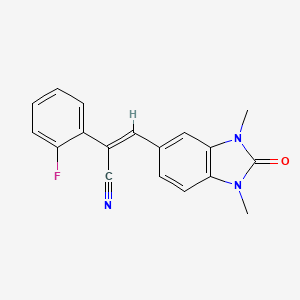
![(2S,4R,5R,8R,9S,11R)-2-[[(2R,6R)-4-cyclopropyl-6-methylmorpholin-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1214314.png)
